molecular formula C13H14F3N5O B5300118 N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide

N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide

Cat. No. B5300118
M. Wt: 313.28 g/mol
InChI Key: MWYIXVAIYDOSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide works by blocking the receptor for advanced glycation end products (RAGE), which is a protein that is involved in inflammation and oxidative stress in the brain. By blocking RAGE, N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide reduces inflammation and oxidative stress, which are known to contribute to the progression of neurodegenerative diseases such as Alzheimer's disease. N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide also promotes the clearance of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide has been shown to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. It reduces inflammation and oxidative stress in the brain, as well as promoting the clearance of beta-amyloid plaques. N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide is that it has been extensively studied and optimized for its synthesis method, ensuring high yield and purity of the final product. Another advantage is that it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. However, one limitation of N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide is that it has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans is not yet fully understood.

Future Directions

There are a number of future directions for research on N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide. One area of research is to further elucidate its mechanism of action and how it reduces inflammation and oxidative stress in the brain. Another area of research is to study its safety and efficacy in human clinical trials, to determine whether it could be a potential therapeutic option for treating neurodegenerative diseases such as Alzheimer's disease. Additionally, there is potential for N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide to be used in combination with other drugs or therapies to enhance its neuroprotective effects.

Synthesis Methods

N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide can be synthesized using a multi-step process that involves the reaction of 2-(trifluoromethyl)benzaldehyde with methylamine, followed by the reaction of the resulting intermediate with 1H-tetrazole-1-carboxylic acid. The final product is obtained by reacting the intermediate with N-methylpropanamide. This synthesis method has been extensively studied and optimized to ensure high yield and purity of the final product.

Scientific Research Applications

N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease. It has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain, as well as promoting the clearance of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-methyl-3-(tetrazol-1-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N5O/c1-20(12(22)6-7-21-9-17-18-19-21)8-10-4-2-3-5-11(10)13(14,15)16/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYIXVAIYDOSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1C(F)(F)F)C(=O)CCN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide

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